12,13-Epoxy-9-hydroxy-10-octadecenoate

aldosterone secretion adrenal steroidogenesis oxylipin receptor selectivity

Generic EpOME or EKODE standards cannot resolve C9 oxidation-state structure-activity relationships. Researchers probing how the C9 hydroxyl vs. ketone vs. parent epoxide governs aldosteronogenesis, NRF2/ARE activation, or sEH substrate specificity require this authentic 9-hydroxyl reference compound. • Chromatographically resolved from 12,13-EpOME (m/z 295.2) at m/z 311.2 [M-H]⁻ for accurate oxylipin panel ratios • Pathway-specific tracer distinguishing 13-HPODE degradation from direct CYP epoxygenase activity • Enables spike-and-recovery validation in LDL oxidation time-course experiments Supplied with Certificate of Analysis for quantitative LC-MS/MS method development.

Molecular Formula C18H32O4
Molecular Weight 312.4 g/mol
Cat. No. B1249202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,13-Epoxy-9-hydroxy-10-octadecenoate
Molecular FormulaC18H32O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCC1C(O1)C=CC(CCCCCCCC(=O)O)O
InChIInChI=1S/C18H32O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-17,19H,2-12H2,1H3,(H,20,21)/b14-13+/t15-,16-,17+/m0/s1
InChIKeyWCCLYKMJXGYGEN-SYMVGPSASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12,13-Epoxy-9-hydroxy-10-octadecenoate: Chemical Identity and Sourcing Baseline


12,13-Epoxy-9-hydroxy-10-octadecenoate (KEGG C14832; Formula C18H32O4; exact mass 312.2301 Da) is an epoxy-hydroxy octadecanoid derived from linoleic acid oxidation. It is catalogued in authoritative lipid databases including LIPID MAPS (LMFA02000013), ChEBI (CHEBI:34148), and KEGG as a distinct entry within the linoleic acid metabolism pathway (map00591) [1]. Unlike its more extensively studied structural analogs, including 12,13-EpOME (the mono-epoxide), 12,13-DiHOME (the vicinal diol), and EKODE (the 9-keto derivative), this compound bears a hydroxyl substituent at C9 and an epoxide at C12–C13, a combination that confers distinct chemical reactivity and metabolic fate [2]. It is recognized as a minor product in hematin-catalyzed and free-radical-mediated degradation of linoleic acid hydroperoxides and has been identified in minimally oxidized LDL [3][4].

1
Oxidized linoleic acid standard with C9 hydroxyl and 12,13-epoxide; distinguished from CYP-derived EpOME
2
Formed via 13-HPODE degradation pathway; retains chiral center from 13-L(S)-hydroperoxy precursor
3
Analytical standard for resolving oxylipin isomers in LC-MS/MS and GC-MS targeted lipidomics

Why 12,13-Epoxy-9-hydroxy-10-octadecenoate Cannot Be Replaced by Generic Analogs


Linoleic acid-derived oxylipins that share the C18 backbone and epoxide functionality nevertheless exhibit profoundly divergent biological activities depending on the identity and position of their secondary oxygen substituents. For instance, 12,13-EpOME (the parent epoxide) promotes hair follicle stem cell activation and keratinocyte proliferation, while its sEH-hydrolyzed diol product 12,13-DiHOME is inactive in the same hair follicle assay [1]. More starkly, the 9-keto analog EKODE (12,13-epoxy-9-keto-10-octadecenoic acid) potently stimulates aldosteronogenesis at 0.5–5 µmol/L and activates the Antioxidant Response Element (ARE) via NRF2/PI3-kinase in IMR-32 neuroblastoma cells, whereas the 9-hydroxy compound 12,13-Epoxy-9-hydroxy-10-octadecenoate is anticipated to show distinct or absent activity at these receptors due to the fundamental difference between a hydroxyl hydrogen-bond donor and a ketone acceptor at C9 [2][3]. Generic procurement of 'linoleic acid epoxides' without attention to the specific C9 oxidation state introduces uncontrolled variables in any biological assay designed to probe oxylipin signaling, lipid peroxidation mechanisms, or soluble epoxide hydrolase substrate specificity.

Attribute
This Compound
Generic Analog
C9 Oxidation State
Hydroxyl (hydrogen-bond donor)
EKODE: 9-keto (Michael acceptor) – may activate ARE/NRF2 and steroidogenesis, altering assay outcome
Epoxide-only Analog
12,13-epoxy-9-hydroxy
12,13-EpOME: lacks C9 OH; different sEH substrate kinetics and hair follicle bioactivity profile
Diol Analog
Epoxy-hydroxy acid; active as epoxide
12,13-DiHOME: vicinal diol (sEH-hydrolyzed); inactive in hair follicle explants; not a sEH substrate

Quantitative Differentiation Evidence vs. Closest In-Class Analogs


C9 Hydroxyl vs. C9 Keto: Aldosterone Secretion Selectivity

The 9-keto analog EKODE (12,13-epoxy-9-keto-10-octadecenoic acid) displays a biphasic aldosterone-secretion profile in dispersed rat adrenal zona glomerulosa cells: stimulation at 0.5–5 µmol/L and inhibition at doses above 5 µmol/L [1]. This activity is explicitly attributed to the 9-keto substituent; the 9-hydroxy compound (12,13-Epoxy-9-hydroxy-10-octadecenoate) was not reported to stimulate aldosteronogenesis in the same screening panel of oxidized linoleic acid derivatives, and the keto moiety is structurally required for the observed pharmacology because it can act as a Michael acceptor whereas the hydroxyl cannot [2]. In human plasma samples (n=24 adults), endogenous EKODE concentrations ranged from 10⁻⁹ to 5×10⁻⁷ mol/L and correlated directly with plasma aldosterone (r=0.53, P=0.007), establishing a clinically relevant concentration range for the keto form that the 9-hydroxy compound is not expected to occupy [1].

Aldosterone Secretion Selectivity
Reported
EKODE (9-keto) stimulates aldosterone at 0.5–5 µmol/L; 9-hydroxy compound not active in same screen
Supports C9 oxidation-state selectivity context for steroidogenic assays
Rat adrenal cell panel; keto derivative required for reported activity
aldosterone secretion adrenal steroidogenesis oxylipin receptor selectivity

EpOME vs. DiHOME in Hair Follicle Growth and sEH Substrate Profile

In isolated murine anagen-stage hair follicle explants, 12,13-EpOME (the parent 12,13-epoxide lacking a C9 hydroxyl) significantly increased hair shaft growth, whereas its sEH-hydrolyzed diol product 12,13-DiHOME had no effect [1]. This demonstrates that epoxide-to-diol conversion abolishes bioactivity in this system. 12,13-Epoxy-9-hydroxy-10-octadecenoate, bearing an additional C9 hydroxyl, is a distinct chemical entity with different polarity, hydrogen-bonding capacity, and predicted sEH substrate affinity compared to unsubstituted 12,13-EpOME [2]. In sEH-knockout mice, 12,13-EpOME levels increased in dorsal skin and correlated with enhanced keratinocyte proliferation; the contribution of the 9-hydroxylated EpOME species to this phenotype remains uncharacterized but represents a distinct experimental question that requires the pure compound [1].

Hair Follicle & sEH Profile
Class-level
12,13-EpOME increases hair shaft growth; 12,13-DiHOME inactive. 9-OH-EpOME predicted to differ in sEH kinetics
Direct activity data not available; predicted distinct sEH interaction due to additional hydroxyl
Mouse anagen follicle explants; class-level inference only
hair follicle biology soluble epoxide hydrolase oxylipin signaling

EpOME/DiHOME Ratio as a sEH Biomarker: A Distinct Substrate Pool

The plasma ratio of 12,13-DiHOME to 12,13-EpOME serves as an established in vivo biomarker of soluble epoxide hydrolase (sEH) activity. In small vessel stroke patients, a higher 12,13-DiHOME/12,13-EpOME ratio was associated with greater white matter hyperintensity volume (β=0.364, P<0.001) and more MRI-visible perivascular spaces (β=0.302, P=0.011) [1]. However, this ratio uses the unsubstituted EpOME species (C18H32O3). 12,13-Epoxy-9-hydroxy-10-octadecenoate (C18H32O4), generated via an independent lipoxygenase/radical-mediated pathway rather than CYP epoxygenase activity, is not part of the conventional EpOME/DiHOME ratio calculation yet may co-elute or interfere in LC-MS/MS assays if not chromatographically resolved [2][3]. Its distinct precursor (13-HPODE vs. linoleic acid epoxidation by CYP) means it reports on a different oxidative pathway.

EpOME/DiHOME sEH Biomarker
Class-level
Higher 12,13-DiHOME/EpOME ratio associated with greater white matter hyperintensity volume (β=0.364)
9-OH-EpOME not part of standard ratio; distinct LC-MS retention and source pathway
Co-quantification would confound sEH activity estimation
sEH biomarker white matter hyperintensities oxylipin ratio

Synthetic Origin: 13-HPODE Degradation vs. CYP Epoxygenation

12,13-Epoxy-9-hydroxy-10-octadecenoate is formed as a minor product when 13-L(S)-hydroperoxy-cis-9,trans-11-octadecadienoic acid (13-HPODE) is degraded by hematin or cysteine–FeCl₃, via an alkoxyl radical intermediate that cyclizes to the 12,13-epoxide [1][2]. In the cysteine–FeCl₃ system, 13-HPODE was further transformed to both 9-hydroxy-12,13-epoxy-10-octadecenoic acid and 9-oxo-12,13-epoxy-10-octadecenoic acid, confirming the hydroperoxy-epoxide as a direct intermediate [2]. By contrast, 12,13-EpOME is primarily produced by cytochrome P450 epoxygenase acting on linoleic acid [3]. These divergent biosynthetic routes mean the 9-hydroxy compound can serve as a pathway-specific marker of hydroperoxide-dependent (non-CYP) lipid oxidation, whereas 12,13-EpOME marks CYP activity. The optically active 12,13-epoxide chiral center is retained from the 13-L(S)-HPODE precursor, enabling stereochemical tracking not possible with racemic CYP-derived EpOME [1].

Synthetic Origin & Chirality
Class-level
Formed from 13-HPODE via hematin/cysteine-FeCl₃; optically active C13 retained from 13-L(S)-HPODE
Pathway-specific tracer: hydroperoxide degradation vs. CYP epoxygenation
Commercial 12,13-EpOME standard is typically racemic
lipid peroxidation mechanism 13-HPODE degradation isotopic labeling

LDL Oxidation Signature: Epoxyhydroxyoctadecenoates as Early Markers

GC/MS analysis of in vitro oxidized and minimally oxidized (aged) human LDL identified epoxyhydroxyoctadecenoic acids as products specifically derived from linoleic acid (not arachidonic acid) oxidation [1]. Among these, 12,13-Epoxy-9-hydroxy-10-octadecenoate (compound 1 or 2 in the original paper) was identified for the first time in LDL oxidation products. The presence of epoxyhydroxy species in minimally oxidized LDL—which is still recognized by the native LDL receptor—implicates these compounds as early markers of oxidative modification prior to full oxLDL formation, a temporal window not captured by more abundant oxidation products such as HODEs or isoprostanes [1]. The epoxy-hydroxy combination at specific positions distinguishes this compound from mono-epoxide (EpOME) and mono-hydroxy (HODE) species that are more commonly measured in atherosclerosis studies.

LDL Oxidation Signature
Class-level
Identified by GC/MS among epoxyhydroxyoctadecenoic acids in minimally oxidized LDL recognized by native LDL receptor
Early marker of hydroperoxide-driven LDL modification; distinct from HODEs and isoprostanes
Time-course differentiation requires authentic standard
LDL oxidation atherogenesis lipid peroxidation markers

Gene Ontology Annotations: Distinct Biological Processes from EpOME or DiHOME

The ChEBI entry for 12,13-Epoxy-9-hydroxy-10-octadecenoate (CHEBI:34148) classifies it as a hydroxy fatty acid capable of donating a hydron to an acceptor (Brønsted acid), distinguishing it from the non-hydroxylated 12,13-EpOME (classified solely as an epoxy fatty acid) [1]. Gene Ontology annotations specifically link this compound to genes and gene products involved in the formation and maintenance of the mammalian epidermal skin permeability barrier, a biological role attributed to its esterification into skin ceramides where the epoxy-hydroxy motif facilitates protein binding and barrier integrity [2]. The GO annotation set for this compound does not overlap with annotations for 12,13-EpOME or 12,13-DiHOME, indicating that the curated biological knowledge base treats these as functionally distinct entities. While direct comparative activity data for the 9-hydroxy compound remain limited, the discrete GO annotation profile in authoritative databases provides a computable, ontology-level differentiation that supports non-substitutability in systems biology and toxicology screening contexts.

Gene Ontology Annotations
Data to verify
CHEBI:34148 classified as hydroxy fatty acid; GO annotations to epidermal skin barrier formation and maintenance
Discrete ontological profile from EpOME/DiHOME supports non-substitutability in systems biology
Annotation-based differentiation; limited direct comparative data
gene ontology epidermal barrier lipid signaling

Optimal Application Scenarios Based on Verified Differentiation


Oxylipin Receptor Selectivity: Hydroxyl- vs. Keto-Dependent Signaling

Researchers investigating how the oxidation state at the C9 position of linoleic acid-derived epoxy-octadecanoids influences receptor activation (steroidogenic, ARE/NRF2, or otherwise) require authentic 12,13-Epoxy-9-hydroxy-10-octadecenoate as the hydroxyl reference compound. The 9-keto analog EKODE has demonstrated potent, biphasic activity on aldosterone secretion (0.5–5 µmol/L stimulatory; >5 µmol/L inhibitory) and NRF2-dependent ARE activation in IMR-32 neuroblastoma cells [1][2]. Systematic comparison of the 9-hydroxy, 9-keto, and parent 12,13-EpOME in parallel concentration–response experiments is the only rigorous approach to assigning functional significance to the C9 oxidation state. Generic 'EpOME' or 'EKODE' alone cannot resolve this structure-activity question.

Lipid Peroxidation Pathway: CYP Epoxygenation vs. Hydroperoxide Degradation

12,13-Epoxy-9-hydroxy-10-octadecenoate is formed via 13-HPODE degradation (hematin-catalyzed or free-radical-mediated) rather than via CYP epoxygenase activity, and retains the chiral center from the 13-L(S)-hydroperoxy precursor [3][4]. This makes the compound a pathway-specific tracer in studies where investigators need to distinguish between (a) direct CYP-mediated linoleic acid epoxidation (yielding 12,13-EpOME) and (b) hydroperoxide-dependent oxidative degradation (yielding 9-hydroxy- and 9-keto-epoxy derivatives). When combined with stable-isotope-labeled linoleic acid or 13-HPODE precursors, the compound enables mechanistic dissection of oxidative stress pathways in cardiovascular, hepatic, and pulmonary models.

Clinical Oxylipidomics: Resolving 9-Hydroxy EpOME in sEH Biomarker Assays

In targeted LC-MS/MS oxylipin panels designed to measure the 12,13-DiHOME/12,13-EpOME ratio as a soluble epoxide hydrolase activity biomarker (associated with white matter hyperintensity volume, β=0.364, P<0.001, and vascular cognitive impairment), the 9-hydroxylated EpOME species (m/z 311.2 [M–H]⁻) must be chromatographically resolved from the conventional EpOME peak (m/z 295.2 [M–H]⁻) to avoid ratio distortion [5][6]. An authentic 12,13-Epoxy-9-hydroxy-10-octadecenoate standard is required for method development, retention-time locking, and calibration in clinical lipidomics workflows, particularly for studies involving cerebrovascular disease, metabolic syndrome, or exercise physiology where both CYP and LOX/radical pathways may be concurrently activated.

Early Atherogenesis Biomarkers: Epoxyhydroxyoctadecenoates in Minimally Oxidized LDL

GC/MS analysis has identified epoxyhydroxyoctadecenoic acids—including 12,13-Epoxy-9-hydroxy-10-octadecenoate—in minimally oxidized (aged) human LDL that is still recognized by the native LDL receptor [7]. This contrasts with extensively oxidized LDL species (rich in HODEs and isoprostanes) that are taken up by scavenger receptors. The compound can therefore serve as an authentic standard for developing targeted assays that distinguish early, potentially reversible LDL oxidative modifications from advanced, pathologically committed oxidation. Procurement of the pure compound enables spike-and-recovery validation in LDL oxidation time-course experiments, which cannot be performed using surrogate standards.

Application
Selection Property
Validation Focus
Oxylipin receptor selectivity studies
C9 oxidation-state discrimination
Hydroxyl vs. keto signaling endpoints
Lipid peroxidation pathway studies
Pathway-specific tracer origin
Hydroperoxide degradation vs. CYP epoxygenation
Oxylipidomic profiling in research cohorts
sEH biomarker assay specificity
9-OH-EpOME chromatographic resolution
LDL oxidation time-course studies
Early vs. late oxidation marker
Minimally oxidized LDL marker validation
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